molecular formula C22H29N3OS B11600183 (5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-1-methyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11600183
M. Wt: 383.6 g/mol
InChI Key: ITAKUZKATXGXCN-HKWRFOASSA-N
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Description

(5Z)-3-CYCLOHEXYL-1-METHYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrrolidine ring, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclohexylamine, methyl iodide, and pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale industrial processes .

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-CYCLOHEXYL-1-METHYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a cyclohexyl group, a pyrrolidine ring, and a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C22H29N3OS

Molecular Weight

383.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-1-methyl-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H29N3OS/c1-16-14-17(10-11-19(16)24-12-6-7-13-24)15-20-21(26)25(22(27)23(20)2)18-8-4-3-5-9-18/h10-11,14-15,18H,3-9,12-13H2,1-2H3/b20-15-

InChI Key

ITAKUZKATXGXCN-HKWRFOASSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)N4CCCC4

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)N4CCCC4

Origin of Product

United States

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